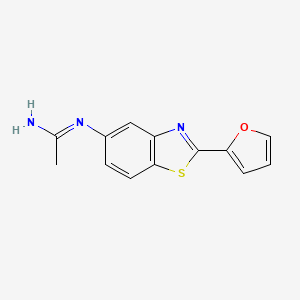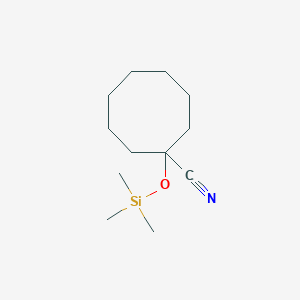
1-Trimethylsilanyloxy-cyclooctanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Trimethylsilyloxy-1-cyclooctanecarbonitrile is a chemical compound characterized by its unique structure, which includes a cyclooctane ring, a carbonitrile group, and a trimethylsilyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Trimethylsilyloxy-1-cyclooctanecarbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of cyclooctanone with trimethylsilyl chloride in the presence of a base, such as triethylamine, to form the corresponding silyl ether. The reaction conditions typically require anhydrous conditions and a suitable solvent, such as dichloromethane.
Industrial Production Methods: In an industrial setting, the production of 1-Trimethylsilyloxy-1-cyclooctanecarbonitrile may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Trimethylsilyloxy-1-cyclooctanecarbonitrile can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium cyanide or potassium thiocyanate.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Trimethylsilyloxy-1-cyclooctanecarbonitrile has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: Its potential use in drug discovery and development is being explored, especially in the context of targeting specific molecular pathways.
Industry: The compound's unique properties make it suitable for use in materials science and as a building block in chemical manufacturing processes.
Wirkmechanismus
1-Trimethylsilyloxy-1-cyclooctanecarbonitrile can be compared with other similar compounds, such as 1-(trimethylsilyloxy)cyclohexene and 1-(trimethylsilyloxy)cyclopentene. These compounds share the common feature of a trimethylsilyloxy group attached to a cyclic structure but differ in the size of the ring and the presence of additional functional groups. The uniqueness of 1-Trimethylsilyloxy-1-cyclooctanecarbonitrile lies in its larger ring size and the presence of the carbonitrile group, which can impart distinct chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
1-(Trimethylsilyloxy)cyclohexene
1-(Trimethylsilyloxy)cyclopentene
1-(Trimethylsilyloxy)cycloheptene
This comprehensive overview provides a detailed understanding of 1-Trimethylsilyloxy-1-cyclooctanecarbonitrile, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
1-trimethylsilyloxycyclooctane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NOSi/c1-15(2,3)14-12(11-13)9-7-5-4-6-8-10-12/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXMIONALNWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCCCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468767 |
Source


|
| Record name | 1-trimethylsilyloxycyclooctane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50361-50-7 |
Source


|
| Record name | 1-trimethylsilyloxycyclooctane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
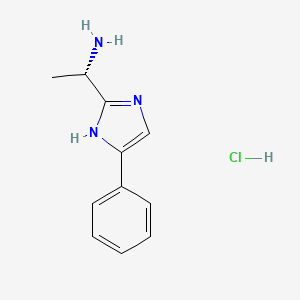
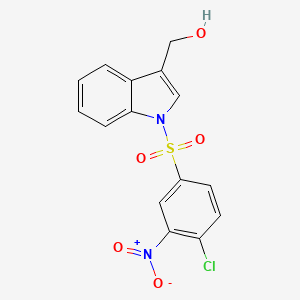
![4-[3-(2,6-Dimethylpyridin-4-yl)-[1,2,4]oxadiazol-5-yl]-2-isopropoxy-6-methylpyrimidine](/img/structure/B15365788.png)
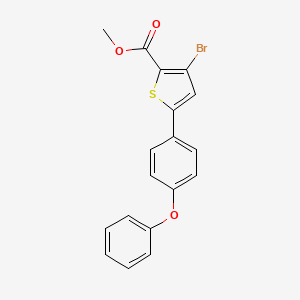

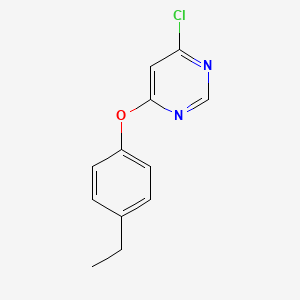
![N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine](/img/structure/B15365807.png)

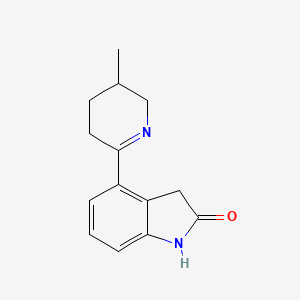

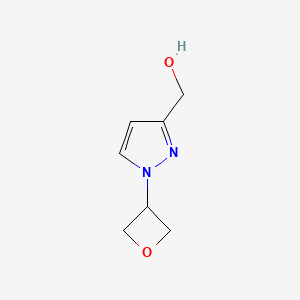
![2-Methoxy-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B15365850.png)
